![molecular formula C10H20N2O B1399587 1-[(Oxan-4-yl)methyl]pyrrolidin-3-amine CAS No. 1247138-68-6](/img/structure/B1399587.png)

1-[(Oxan-4-yl)methyl]pyrrolidin-3-amine

Descripción general

Descripción

Molecular Structure Analysis

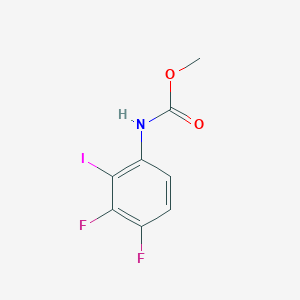

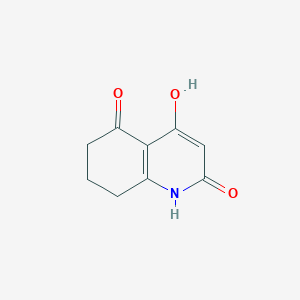

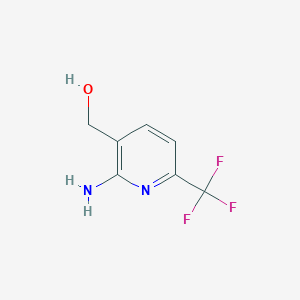

The molecular structure of “1-[(Oxan-4-yl)methyl]pyrrolidin-3-amine” is characterized by a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . The InChI code for this compound is1S/C9H18N2O.2ClH/c10-8-1-4-11(7-8)9-2-5-12-6-3-9;;/h8-9H,1-7,10H2;2*1H . Physical And Chemical Properties Analysis

The physical and chemical properties of “1-[(Oxan-4-yl)methyl]pyrrolidin-3-amine” include a molecular weight of 243.18 , and it appears as a powder . The compound is stored at a temperature of 4 degrees Celsius .Aplicaciones Científicas De Investigación

Electrochemical Applications

Pyrrolidine derivatives are explored for their electrochemical properties, which can be applied in energy storage and conversion technologies. This includes the development of two-dimensional manganese-based materials for enhanced electrochemical performance .

Sensor Technology

The unique chemical structure of pyrrolidine derivatives makes them suitable for use in sensor technology, particularly in the development of flexible nanogenerators for energy harvesting and self-powered sensors .

Anticancer Research

Pyrrolidine derivatives are investigated for their potential anticancer properties. They are part of a broader group of nitrogen-based heterocycles that show promise in targeting various cancer pathways .

Antiviral and Antimicrobial Activities

These compounds have shown potential in treating viral and microbial infections, contributing to the development of new antiviral and antimicrobial agents .

Neurological and Immune System Diseases

Biological investigations suggest that pyrrolidine derivatives can be used to treat diseases related to the nervous and immune systems, offering new avenues for therapeutic interventions .

Asymmetric Synthesis and Catalysis

Pyrrolidine derivatives serve as efficient organocatalysts for asymmetric synthesis, which is crucial for producing enantiomerically pure substances in pharmaceuticals .

Anti-inflammatory and Antituberculosis Research

The therapeutic potential of pyrrolidine analogs extends to anti-inflammatory and antituberculosis applications, highlighting their versatility in medicinal chemistry .

Safety and Hazards

Direcciones Futuras

As for the future directions, while specific information for “1-[(Oxan-4-yl)methyl]pyrrolidin-3-amine” is not available, pyrrolidine derivatives are a focus of ongoing research due to their versatile scaffold and potential for the treatment of various diseases . This suggests that “1-[(Oxan-4-yl)methyl]pyrrolidin-3-amine” could also be a subject of future research.

Mecanismo De Acción

Pharmacokinetics

Pyrrolidine compounds are known for their efficient exploration of the pharmacophore space due to sp3-hybridization, contribution to the stereochemistry of the molecule, and increased three-dimensional coverage due to the non-planarity of the ring . These properties could potentially influence the bioavailability of OPM.

Propiedades

IUPAC Name |

1-(oxan-4-ylmethyl)pyrrolidin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O/c11-10-1-4-12(8-10)7-9-2-5-13-6-3-9/h9-10H,1-8,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEACVSCSNAGWGQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1N)CC2CCOCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 6,7-dihydro-6-oxo-5H-pyrrolo[2,3-D]pyrimidine-4-carboxylate](/img/structure/B1399511.png)

![6,7,8,9-Tetrahydro-6-methyl-8-oxo-5H-pyrimido[4,5-E][1,4]diazepine-4-carboxylic acid](/img/structure/B1399512.png)